![molecular formula C15H15IN4S B12921739 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- CAS No. 403620-92-8](/img/structure/B12921739.png)
9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-thioguanine: Another purine derivative with anticancer properties.
6-mercaptopurine: Used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation.
Uniqueness
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylthio and isopropyl groups can enhance its stability and specificity compared to other similar compounds .
Propiedades
Número CAS |
403620-92-8 |
|---|---|
Fórmula molecular |
C15H15IN4S |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-2-iodo-9-propan-2-ylpurine |
InChI |
InChI=1S/C15H15IN4S/c1-10(2)20-9-17-12-13(20)18-15(16)19-14(12)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
FQDJMJLHRAPUJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
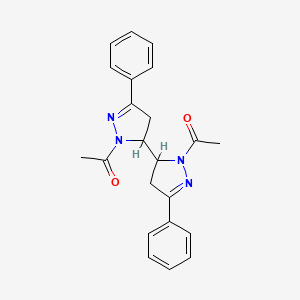
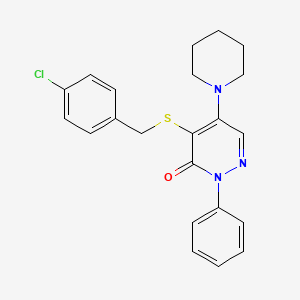
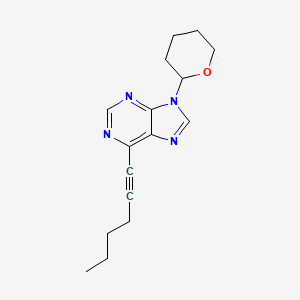
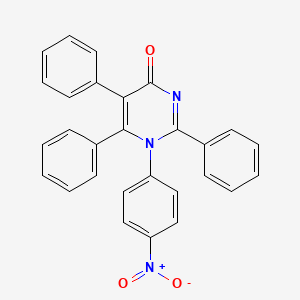
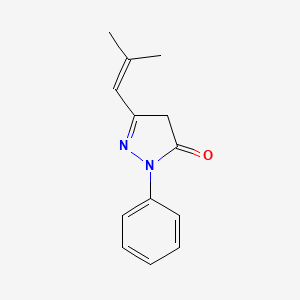
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
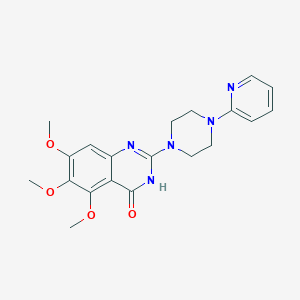
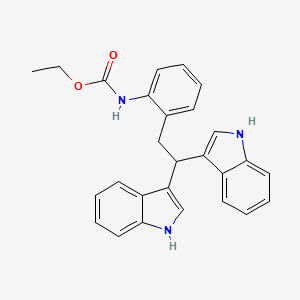
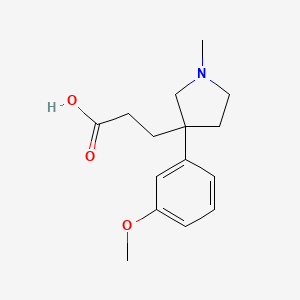
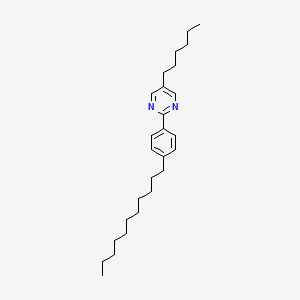
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
